N-(2-methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
N-(2-Methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide is a diamide compound characterized by its branched alkyl substituent (2-methylpropyl) and a tetrahydrofuran-derived moiety (oxolan-2-yl). Diamides are commonly explored for their biological activity, particularly as herbicides, insecticides, or synthetic cannabinoid receptor modulators .
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)6-12-10(14)11(15)13-7-9-4-3-5-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUPABMGHVHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an oxolan ring, which contributes to its unique biological properties. Its chemical structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream effects in cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it relevant for treating infections.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antibacterial effects against various pathogens. |
| Anticancer | Investigated for its ability to inhibit tumor growth in specific cancer cell lines. |
| Anti-inflammatory | May modulate inflammatory responses through interaction with cytokine pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) indicating effectiveness comparable to established antibiotics.
- Anticancer Research : In a study focusing on cancer cell lines, the compound showed promise in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis in treated cells. Further investigations are required to elucidate the specific pathways involved.
- Inflammation Modulation : A recent study explored its anti-inflammatory properties, suggesting that it could reduce levels of pro-inflammatory cytokines in vitro. This finding positions the compound as a potential candidate for developing anti-inflammatory therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The evidence highlights several structurally related compounds, primarily acetamides and synthetic cannabinoids, which share functional groups or motifs with the target molecule. Below is a comparative analysis:
Comparison with Acetamide-Based Herbicides
Acetamide derivatives in , such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , are widely used as pre-emergent herbicides. These compounds feature chloroacetamide backbones with aromatic and alkyl substituents, differing from the ethanediamide core of the target compound. Key distinctions include:
- Mechanism : Acetamides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, while ethanediamides may target different pathways due to their diamide linkage .
- Bioactivity : Alachlor exhibits higher soil mobility and persistence compared to ethanediamides, which likely have altered pharmacokinetic profiles due to their polar amide groups .
Comparison with Organophosphorus Compounds
describes 2-methylpropyl methyl methylphosphonate, an organophosphorus compound with a similar 2-methylpropyl substituent. Key contrasts:
- Functional Groups : Phosphonates exhibit hydrolytic stability and metal-chelating properties, whereas ethanediamides are more hydrolytically labile and may engage in hydrogen bonding .
- Applications : Phosphonates are often used as flame retardants or chemical warfare precursors, whereas ethanediamides are less likely to share these roles .
Data Table: Comparative Properties
| Property | N-(2-Methylpropyl)-N'-[(Oxolan-2-yl)Methyl]Ethanediamide | Alachlor (Acetamide) | 5F-AB-PINACA (Synthetic Cannabinoid) |
|---|---|---|---|
| Core Structure | Ethanediamide | Chloroacetamide | Indazole carboxamide |
| Key Substituents | 2-Methylpropyl, oxolane | Diethylphenyl | 5-Fluoropentyl |
| Bioactivity | Unknown (hypothesized agrochemical) | Herbicide | Cannabinoid receptor agonist |
| Lipophilicity (LogP) | Moderate (estimated) | High (~3.5) | High (~5.2) |
| Regulatory Status | Not listed | Restricted | Controlled substance |
| Synthetic Complexity | Intermediate | Low | High |
Research Findings and Implications
- Agrochemical Potential: The ethanediamide scaffold may offer novel herbicidal mechanisms distinct from acetamides, warranting exploration in weed management .
- Pharmacological Limitations: The oxolane group’s polarity may limit central nervous system activity, making the compound less suitable for psychoactive applications compared to synthetic cannabinoids .
- Safety Profile: Unlike organophosphorus compounds, ethanediamides are unlikely to pose neurotoxic risks but may require toxicity studies for environmental safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
